molecular formula C15H16N2O4S B5316321 N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide

N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide

Cat. No.: B5316321
M. Wt: 320.4 g/mol
InChI Key: NXXPYHXBWVIHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide: is a chemical compound with the molecular formula C15H15NO4S . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is characterized by the presence of a methoxy group, a sulfamoyl group, and a benzamide structure, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-5-3-4-6-12(10)15(18)17-13-9-11(22(16,19)20)7-8-14(13)21-2/h3-9H,1-2H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXPYHXBWVIHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-sulfamoylaniline and 2-methylbenzoic acid.

    Condensation Reaction: The primary step involves the condensation of 2-methoxy-5-sulfamoylaniline with 2-methylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfamoyl groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted benzamides

Scientific Research Applications

N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The presence of the methoxy and sulfamoyl groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-sulfamoylphenyl)acetamide
  • N-(2-methoxy-5-sulfamoylphenyl)propionamide
  • N-(2-methoxy-5-sulfamoylphenyl)butyramide

Uniqueness

N-(2-methoxy-5-sulfamoylphenyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.